molecular formula C21H15FN8O B15175383 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-

Cat. No.: B15175383
M. Wt: 414.4 g/mol
InChI Key: PEYUKFMDCGZLQN-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-" is a heterocyclic molecule featuring a fused imidazo[1,2-a]pyrazine core substituted with amino, cyano, and methyl groups.

Properties

Molecular Formula

C21H15FN8O

Molecular Weight

414.4 g/mol

IUPAC Name

N-[3-[(6R)-8-amino-3-cyano-6-methyl-5H-imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide

InChI

InChI=1S/C21H15FN8O/c1-21(11-30-14(8-24)10-27-19(30)18(25)29-21)15-6-13(3-4-16(15)22)28-20(31)17-5-2-12(7-23)9-26-17/h2-6,9-10H,11H2,1H3,(H2,25,29)(H,28,31)/t21-/m0/s1

InChI Key

PEYUKFMDCGZLQN-NRFANRHFSA-N

Isomeric SMILES

C[C@]1(CN2C(=CN=C2C(=N1)N)C#N)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)C#N)F

Canonical SMILES

CC1(CN2C(=CN=C2C(=N1)N)C#N)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano- typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-a]pyrazine structure, followed by the introduction of the amino, cyano, and fluorophenyl groups through various substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high efficiency. The purification of the final product is typically carried out using techniques such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Imidazopyrazine Core Formation

The imidazopyrazine moiety (6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl) is central to the structure. While direct synthesis details for this specific core are not explicitly provided in the sources, analogous methods for related heterocycles suggest:

  • Multicomponent reactions : Combining amino groups, carbonyl precursors, and aldehydes under catalytic conditions (e.g., microwave-assisted synthesis) .

  • Cyclization : Formation of fused rings via intramolecular condensation, as seen in Thorpe-Ziegler cyclization for furo[2,3-b]pyridines .

Coupling Reactions

The amide linkage between the pyridine carboxamide and the imidazopyrazine-phenyl group is formed via:

  • Amide bond formation : Likely using coupling agents (e.g., HATU, EDCl) with activated carboxylic acids and amines.

  • Heterocyclic cross-coupling : Similar to methods described in the patent literature for BACE inhibitors, where pyridine derivatives are coupled to oxazine cores .

Condensation and Ring Formation

The synthesis of related nicotinonitriles involves:

  • Knoevenagel condensation : Ethyl cyanoacetate reacting with α,β-unsaturated ketones to form cyano-substituted pyridones .

  • Thorpe-Ziegler cyclization : Conversion of cyano-pyridones to fused heterocycles (e.g., furo[2,3-b]pyridines) via base-mediated cyclization .

Substituent Addition

Fluorine and methyl groups are added through:

  • Electrophilic aromatic substitution : Fluorination at the para position of the phenyl ring, facilitated by directing groups.

  • Alkylation : Introduction of the 6-methyl group on the imidazopyrazine core, potentially via alkylation of amines or other nucleophilic sites .

Amide Bond Formation

The coupling of the pyridine carboxamide to the imidazopyrazine-phenyl moiety likely proceeds via:

  • Activated ester intermediates : Use of activated carboxylic acids (e.g., mixed carbonates) to enable efficient amide bond formation.

  • Catalytic coupling : Potential use of palladium-catalyzed cross-coupling or other transition-metal-mediated reactions, as seen in analogous BACE inhibitor syntheses .

Analytical Methods

While specific analytical data for this compound are not provided in the sources, standard methodologies for similar heterocycles include:

Technique Purpose
NMR spectroscopy Characterization of aromatic protons, amide NH groups, and cyano substituents.
HPLC Purity assessment and separation of stereoisomers (e.g., (6R)-configuration).
Mass spectrometry Confirmation of molecular weight (414.4 g/mol) and structural fragments.
X-ray crystallography Determination of absolute stereochemistry (e.g., (6R)-configuration) and molecular packing.

Research Findings and Implications

  • Pharmaceutical relevance : The compound’s structural similarity to BACE inhibitors (e.g., oxazine-derived compounds) suggests potential applications in neurodegenerative disease research .

  • Functional group diversity : The presence of cyano groups and fluorine substituents enhances its reactivity and pharmacokinetic properties, enabling further derivatization for biological screening .

  • Stereoselectivity : The (6R)-configuration on the imidazopyrazine core indicates a need for stereospecific synthesis methods, such as chiral catalysts or resolved intermediates .

This compound exemplifies the complexity of heterocyclic synthesis, combining multiple reaction types and functional group transformations. Its synthesis pathways highlight the importance of microwave-assisted methods, stereoselective cyclizations, and efficient coupling strategies in modern medicinal chemistry .

Scientific Research Applications

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core frameworks, substituents, synthesis, and inferred properties.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Functional Groups Synthesis Insights Reference
Target Compound Imidazo[1,2-a]pyrazine 8-amino-3-cyano-6-methyl, 4-fluorophenyl, 5-cyano Carboxamide, Cyano, Fluorophenyl Not explicitly described N/A
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Cpd 3) Imidazo[1,2-a]pyridine Phenyl, pyrid-2-yl Carboxamide Scheme 1 synthesis (DMF, reflux)
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine (SC9) Imidazo[1,2-a]pyrazine 2-Fluorophenyl, pyridin-3-ylmethylamine Amine, Fluorophenyl Not specified
Compound 7h (N-(4-Methylpiperazino)thieno[2,3-b]pyridine-2-carboxamide) Thieno[2,3-b]pyridine 4-Methylpiperazino, cyano, ethoxy, phenyl Carboxamide, Cyano Reaction with amino derivatives
Key Observations

Core Heterocycles: The target compound and SC9 share the imidazo[1,2-a]pyrazine core, which is distinct from the imidazo[1,2-a]pyridine in Cpd 3 and the thieno[2,3-b]pyridine in Compound 7h.

Multiple cyano groups in the target compound (3-cyano, 5-cyano) and Compound 7h (3-cyano, 5-cyano) suggest similar metabolic stability but may affect solubility compared to SC9, which lacks cyano substituents .

For example, Cpd 3 was synthesized via reflux in DMF, suggesting possible parallels .

Pharmacological Inferences: The fluorophenyl moiety in both the target compound and SC9 may enhance blood-brain barrier penetration, as fluorine is often used to optimize pharmacokinetics .

Research Findings and Implications

  • SC9 () demonstrates the importance of fluorine substitution in modulating bioavailability, a feature likely shared with the target compound .
  • Compound 7h () highlights the role of cyano groups in stabilizing molecular conformation, which may explain the target compound’s structural rigidity .
  • Cpd 3 () exemplifies the utility of imidazo[1,2-a]pyridine derivatives in medicinal chemistry, though the target’s pyrazine core may offer distinct electronic properties .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

  • Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemical ambiguities, particularly for the (6R)-configured imidazo[1,2-a]pyrazine core. Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY/ROESY experiments can differentiate axial vs. equatorial substituents. X-ray crystallography provides definitive confirmation of stereochemistry when single crystals are obtainable .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. Pair with mass spectrometry (MS) to confirm molecular weight and detect trace impurities. For fluorinated analogs, 19F^{19}\text{F}-NMR can identify residual solvents or byproducts .

Q. What are the primary considerations for designing initial biological activity assays?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) based on structural analogs (e.g., imidazo[1,2-a]pyrazine derivatives). Use dose-response curves to determine IC50_{50}/EC50_{50} values. Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced Research Questions

Q. How can multi-step synthesis routes be optimized to mitigate steric hindrance in the imidazo[1,2-a]pyrazine core?

  • Methodological Answer : Steric effects in the 5,6-dihydro-6-methyl moiety may require tailored catalysts. For example, palladium-catalyzed cross-coupling under microwave irradiation enhances reaction efficiency. Solvent selection (e.g., DMF for polar intermediates) and temperature gradients (0–80°C) can improve yield. Computational modeling (DFT) predicts steric clashes to guide precursor design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using guidelines like NIH Assay Guidance Manual. Perform meta-analysis with hierarchical Bayesian models to account for inter-study variability. Validate findings in physiologically relevant models (e.g., 3D cell cultures or ex vivo tissue assays) .

Q. How do computational methods enhance reaction pathway prediction for derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) map transition states and intermediates. Machine learning (e.g., graph neural networks) trained on reaction databases predicts regioselectivity. Pair with automated high-throughput experimentation (HTE) to validate computational predictions .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated and cyano-substituted analogs?

  • Methodological Answer : Use fume hoods with HEPA filters to minimize inhalation of fluorinated byproducts (e.g., HF). Wear nitrile gloves and aprons to prevent dermal exposure. Store cyanated intermediates under inert atmosphere (N2_2) to avoid hydrolysis. Regularly consult SDS for spill management (e.g., neutralization with CaCO3_3) .

Data Analysis and Validation

Q. How should researchers validate the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies at pH 1–10 (using HCl/NaOH buffers) at 40°C. Monitor degradation via LC-MS and identify breakdown products (e.g., de-fluorination or ring-opening). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (-20°C) .

Experimental Design

Q. What in silico tools are recommended for predicting ADME/Tox profiles?

  • Methodological Answer : SwissADME predicts bioavailability and blood-brain barrier penetration. For toxicity, use Derek Nexus for structural alerts (e.g., cyanide release risk). MD simulations (GROMACS) assess membrane permeability using lipid bilayer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.